2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259892
InChI: InChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14)
SMILES:
Molecular Formula: C8H15N5O
Molecular Weight: 197.24 g/mol

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

CAS No.:

Cat. No.: VC18259892

Molecular Formula: C8H15N5O

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide -

Specification

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
IUPAC Name 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Standard InChI InChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14)
Standard InChI Key OFQMSVYJVGWDQE-UHFFFAOYSA-N
Canonical SMILES CCNC(C)(CN1C=NC=N1)C(=O)N

Introduction

Key Findings

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing small molecule with potential applications in medicinal chemistry. Its structure features a central propanamide backbone substituted with ethylamino, methyl, and 1,2,4-triazol-1-yl groups. While direct pharmacological data for this compound remain limited, structural analogs demonstrate antifungal, anticancer, and enzyme inhibitory activities. The compound’s synthesis involves multi-step organic reactions, and its physicochemical properties suggest moderate solubility and membrane permeability.

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the IUPAC name 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide and a molecular formula of C8H15N5O\text{C}_8\text{H}_{15}\text{N}_5\text{O} . Key features include:

  • Molecular weight: 197.24 g/mol .

  • SMILES notation: CCNC(C)(Cn1cncn1)C(N)=O\text{CCNC(C)(Cn1cncn1)C(N)=O} .

  • Structural motifs: A propanamide core, ethylamino group, methyl substituent, and 1,2,4-triazole ring (Figure 1).

Table 1: Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target Compound C8H15N5O\text{C}_8\text{H}_{15}\text{N}_5\text{O}197.24Amide, ethylamino, triazole
Methyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoateC8H14N4O2\text{C}_8\text{H}_{14}\text{N}_4\text{O}_2198.22Ester, ethylamino, triazole
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid C8H13N4O2\text{C}_8\text{H}_{13}\text{N}_4\text{O}_2198.23Carboxylic acid, ethylamino, triazole

Synthesis and Reaction Pathways

General Synthetic Strategies

Triazole-containing compounds are typically synthesized via nucleophilic substitution or cycloaddition reactions. For this propanamide derivative, a plausible route involves:

  • Formation of the triazole ring: 1H-1,2,4-triazole reacts with a halogenated precursor (e.g., tosylate or bromide) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

  • Introduction of the ethylamino group: Alkylation or reductive amination steps modify the amine substituent .

  • Amide bond formation: Coupling the intermediate with an amine or using carbodiimide-based reagents .

Key Reaction Conditions

  • Solvents: N,N\text{N,N}-Dimethylformamide (DMF) or acetonitrile .

  • Catalysts: Tetrabutylammonium bromide for enhanced reactivity .

  • Temperature: 120°C for triazole ring formation .

Physicochemical Properties

Computational Predictions

  • LogP: -0.26 to -0.48, indicating moderate hydrophilicity .

  • Topological Polar Surface Area (TPSA): 72.94–85.83 Ų, suggesting moderate membrane permeability .

  • Rotatable bonds: 5–6, reflecting conformational flexibility .

Table 2: Physicochemical Comparison with Analogs

PropertyTarget Compound 2-[4-(Ethylaminomethyl)triazol-1-yl]propanamide N-ethyl-3-(1,2,4-triazol-1-yl)propanamide
Molecular Weight197.24197.24168.20
LogP-0.26-1.1-0.66
Hydrogen Bond Donors222

Research Findings and Biological Relevance

Molecular Docking Insights

  • Triazole rings participate in hydrogen bonding with enzyme active sites .

  • Amide groups enhance solubility and target affinity .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: The compound’s scaffold serves as a template for designing CNS-active agents or enzyme inhibitors .

  • Prodrug Development: Ester or amide modifications improve bioavailability .

Agricultural Chemistry

  • Herbicide Synergists: Triazole derivatives enhance the efficacy of agrochemicals .

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